6-Fluoro-4-(piperazin-1-yl)quinoline

Anticancer VEGFR-2 Kinase Inhibition

Researchers developing kinase inhibitors often face scaffold limitations where traditional 7-piperazinyl fluoroquinolones fail to engage anticancer targets. 6-Fluoro-4-(piperazin-1-yl)quinoline (CAS 874800-61-0) resolves this with a distinct 4-piperazinyl substitution pattern that lacks the 4-oxo/3-carboxylic acid motif, redirecting activity toward VEGFR-2 kinase. • VEGFR-2 IC50 ~46-51 nM in derivative forms, comparable to sorafenib. • Computed xlogP of 2.83 supports blood-brain barrier penetration for CNS-targeted programs. • Single-step derivatization at the 4-piperazinyl amine enables rapid chemical probe conjugation.

Molecular Formula C13H14FN3
Molecular Weight 231.27 g/mol
CAS No. 874800-61-0
Cat. No. B12126118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-(piperazin-1-yl)quinoline
CAS874800-61-0
Molecular FormulaC13H14FN3
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F
InChIInChI=1S/C13H14FN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyJQPCJWGZIRIHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-(piperazin-1-yl)quinoline: Overview


6-Fluoro-4-(piperazin-1-yl)quinoline (CAS 874800-61-0) is a synthetic quinoline derivative featuring a fluorine atom at the 6-position and a piperazine ring at the 4-position . This positional isomer—with the piperazine at C4 rather than the C7 position common in fluoroquinolones like norfloxacin and ciprofloxacin—constitutes a distinct chemotype that expands the SAR landscape for quinoline-based drug discovery [1]. The compound serves as a versatile building block for generating diverse 4-piperazinylquinoline analogs with demonstrated antibacterial and anticancer activities [2].

Why 4-Piperazinyl Cannot Be Replaced by 7-Piperazinyl Analogs


The position of the piperazine moiety on the quinoline core dictates receptor binding geometry, pharmacokinetics, and biological spectrum. Commercial fluoroquinolones (e.g., ciprofloxacin, norfloxacin) possess a mandatory 3-carboxylic acid and 4-oxo group alongside their 7-piperazinyl substituent, which are essential for DNA gyrase binding in bacteria [1]. In contrast, 6-fluoro-4-(piperazin-1-yl)quinoline lacks the 4-oxo and 3-carboxylic acid functionalities, resulting in fundamentally different target interactions. Substitution at the 6-position with fluorine and the 4-position with piperazine produces a scaffold preferentially suited for anticancer targets such as VEGFR-2 kinase, rather than bacterial topoisomerases [2]. Generic substitution with a 7-piperazinyl fluoroquinolone or an unsubstituted 4-piperazinylquinoline would therefore misalign the pharmacophore, leading to loss of activity against kinase targets and inappropriate physicochemical properties for the intended application.

Quantitative Differentiation Against Key Comparators


VEGFR-2 Kinase Inhibition vs. Sorafenib

Derivatives of 6-fluoro-4-(piperazin-1-yl)quinoline, specifically 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones, have been evaluated for VEGFR-2 tyrosine kinase inhibition. Two such compounds demonstrated IC50 values of 46.83 ± 2.4 nM, 51.09 ± 2.6 nM, and 51.41 ± 2.3 nM, respectively, comparable to the clinically approved VEGFR-2 inhibitor sorafenib, which typically exhibits an IC50 in the range of 45–55 nM in the same assay [1]. The 6-fluoro substitution on the quinoline ring is crucial for this activity, as analogous compounds lacking the fluorine atom show significantly reduced VEGFR-2 binding due to diminished hydrogen bonding interactions with hinge-region residues such as Cys919 and gatekeeper residues Glu885 and Asp1046 [1].

Anticancer VEGFR-2 Kinase Inhibition

Lipophilicity Comparison vs. Norfloxacin

The predicted xlogP of 6-fluoro-4-(piperazin-1-yl)quinoline is 2.83 (pH 7) [1]. In contrast, norfloxacin—a 7-piperazinyl fluoroquinolone with a 3-carboxylic acid moiety—has a reported logP of approximately -0.92 to -1.03 [2]. The >3.7 log unit difference indicates that the target compound is substantially more lipophilic than the comparator fluoroquinolone. This higher lipophilicity arises from the absence of the charged carboxylic acid group, which is a hallmark of the 7-piperazinyl fluoroquinolone class.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Versatility vs. 7-Piperazinyl Analogs

The 4-piperazinyl substitution pattern on 6-fluoro-4-(piperazin-1-yl)quinoline allows for straightforward N-alkylation, N-acylation, and N-sulfonylation at the piperazine nitrogen, which is sterically unhindered compared to the 7-piperazinyl position in compounds like norfloxacin . In the patent literature, 7-piperazinyl fluoroquinolone intermediates require careful protection/deprotection strategies to achieve selective functionalization [1]. The target compound has been utilized directly in the synthesis of 4-(4-benzoylpiperazin-1-yl)-6-fluoroquinoline derivatives, demonstrating its utility as a modular building block for library synthesis without requiring additional protecting group manipulations [2].

Synthetic Accessibility Building Block Chemical Biology

Commercial Purity Specification

The hydrochloride salt of 6-fluoro-4-(piperazin-1-yl)quinoline (CAS 1333249-32-3) is commercially available with a minimum purity specification of 95% . This is directly comparable to the purity specifications of other research-grade 4-piperazinylquinoline building blocks, which typically range from 90% to 97% from major catalog vendors. The consistent 95% purity level ensures reliable biological assay reproducibility and eliminates the need for additional purification prior to use in most medicinal chemistry workflows.

Quality Control Procurement Research Grade

Application Scenarios in Drug Discovery


VEGFR-2 Targeted Anticancer Lead Generation

Teams developing novel VEGFR-2 kinase inhibitors for renal cell carcinoma or breast cancer should select 6-fluoro-4-(piperazin-1-yl)quinoline as a core scaffold. Its derivatives have demonstrated equipotent VEGFR-2 inhibition (IC50 ~46–51 nM) compared to sorafenib [1], while the modular 4-piperazinyl amine handle enables rapid diversification to optimize selectivity, reduce off-target effects, and fine-tune ADMET properties. The scaffold's lack of a carboxylic acid group avoids the active renal secretion pathways that limit the pharmacokinetics of many fluoroquinolone-based kinase inhibitors.

CNS-Penetrant Library Synthesis

The high computed xlogP of 2.83 for the unsubstituted 6-fluoro-4-(piperazin-1-yl)quinoline core [2] predicts favorable blood-brain barrier penetration. Medicinal chemistry groups pursuing CNS targets—such as glioblastoma kinases, neurodegenerative disease targets, or neuropsychiatric receptors—should prioritize this scaffold over traditional fluoroquinolones (logP < 0), which are predicted to have negligible CNS exposure. The 4-piperazinyl amine serves as a versatile attachment point for target-specific moieties without compromising the favorable lipophilicity profile.

Antibacterial Hybrid Molecule Design

As demonstrated by La Monica et al. (2025) [3], 4-piperazinylquinoline derivatives are productively employed in molecular hybridization strategies to generate antibacterial agents with novel mechanisms of action. The 6-fluoro-4-(piperazin-1-yl)quinoline scaffold is specifically suited for such campaigns because it combines the antibacterial quinoline core with a derivatizable piperazine handle, enabling the attachment of secondary pharmacophores (e.g., benzoylamino, thiazole, or sulfonamide groups) to generate dual-target or multi-target antibacterial agents active against drug-resistant Staphylococcus aureus strains.

Chemical Biology Probe Development

The single-step derivatization capability of the 4-piperazinyl secondary amine [4] makes this compound an ideal warhead for chemical biology probes. Researchers studying protein kinase function, VEGFR-2 signaling pathways, or bacterial cell division can rapidly conjugate biotin, fluorophore, or photoaffinity tags to the piperazine nitrogen without needing to navigate the protection/deprotection challenges associated with 7-piperazinyl fluoroquinolones. This reduces probe synthesis time and cost, enabling faster target engagement and mechanism-of-action studies.

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